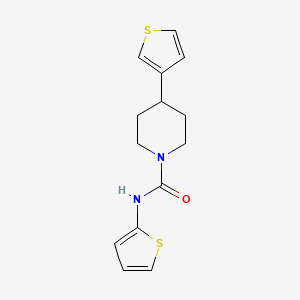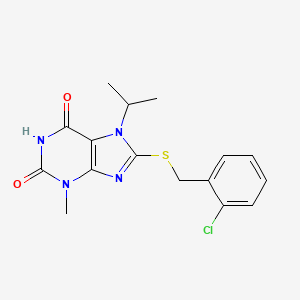
5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival. Additionally, this compound can also inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can also reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide in scientific research. One of the primary directions is the development of novel drug formulations that can improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields such as neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
In conclusion, 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide is a chemical compound that has significant potential in scientific research. Its potent anti-cancer and anti-inflammatory properties make it a promising candidate for the development of novel drugs. However, further studies are needed to explore its potential applications and limitations.
Synthesemethoden
The synthesis of 5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide involves several steps. The first step involves the reaction of 6-methyl-2-morpholinopyrimidin-4-amine with 5-bromo-2-furoic acid to form an intermediate compound. The intermediate compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide has been widely used in scientific research for various applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3/c1-10-8-11(9-17-14(21)12-2-3-13(16)23-12)19-15(18-10)20-4-6-22-7-5-20/h2-3,8H,4-7,9H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRXJPCMHJWSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



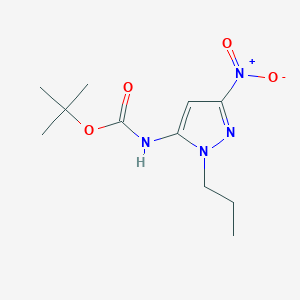
![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)
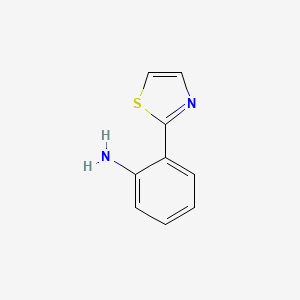
![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)
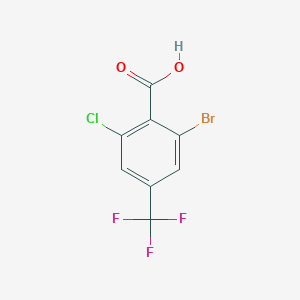
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)
